

Να-Benzoyl-L-arginine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bz-Arg-OH*

Cat. No.: *B556286*

[Get Quote](#)

FOR IMMEDIATE RELEASE

A Comprehensive Overview of Να-Benzoyl-L-arginine: Properties, Applications, and Experimental Protocols

This technical guide provides an in-depth resource for researchers, scientists, and drug development professionals on Να-Benzoyl-L-arginine. This document covers its fundamental physicochemical properties, its application as a substrate in enzymatic assays, and the broader context of its parent molecule, L-arginine, in cellular signaling pathways.

Core Physicochemical Data

Να-Benzoyl-L-arginine is a derivative of the amino acid L-arginine. Its core identifying information is summarized below.

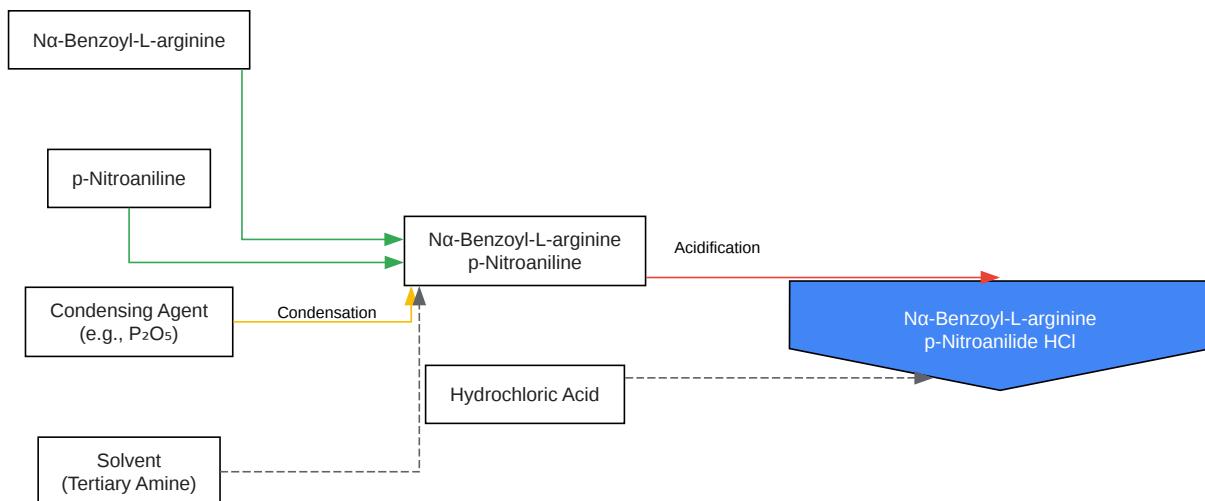
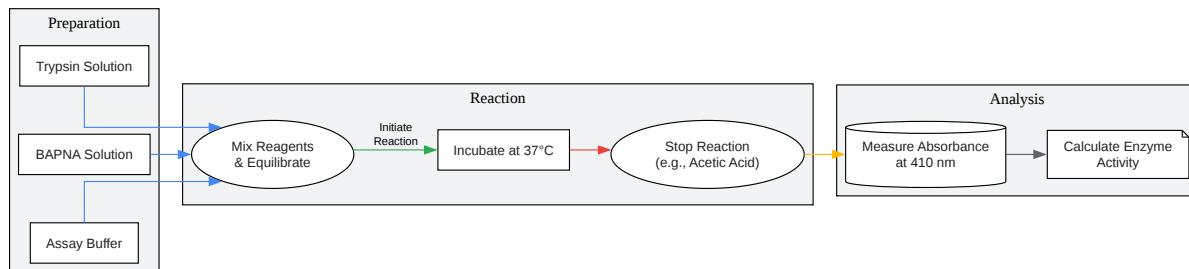
Property	Value
CAS Number	154-92-7[1]
Molecular Formula	C ₁₃ H ₁₈ N ₄ O ₃
Molecular Weight	278.31 g/mol [1]
Synonyms	Bz-L-Arg-OH, (S)-2-Benzoylamino-5-guanidino-pentanoic acid

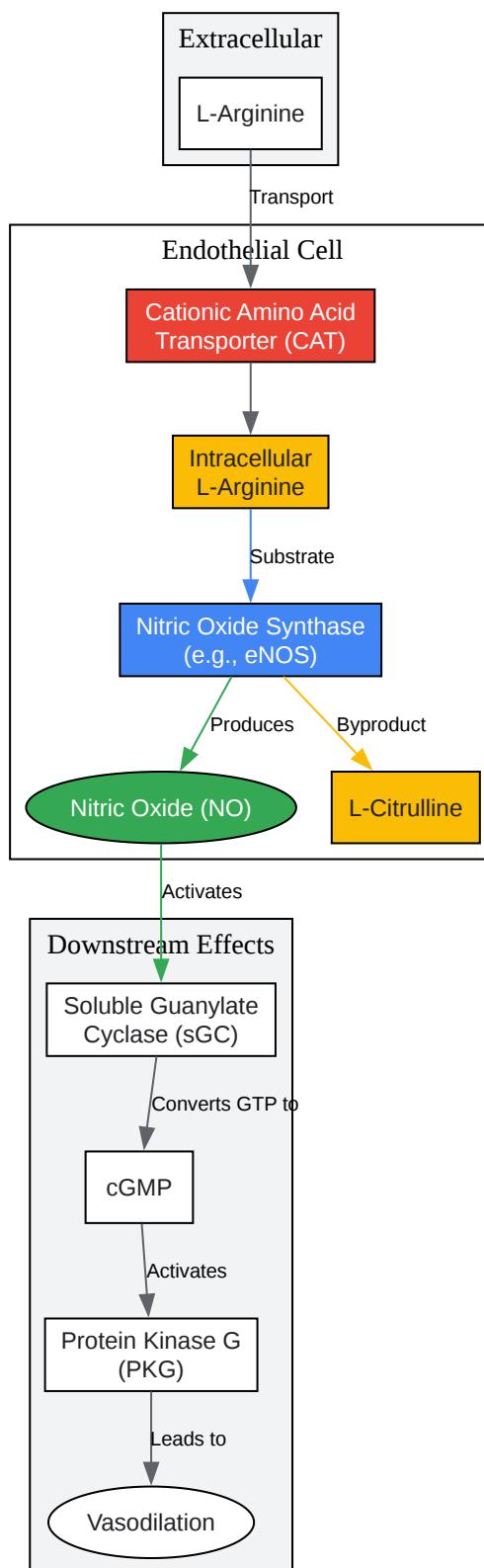
Application in Enzymatic Assays

$\text{N}\alpha$ -Benzoyl-L-arginine and its derivatives, particularly $\text{N}\alpha$ -Benzoyl-L-arginine p-nitroanilide (BAPNA), are widely used as chromogenic substrates for serine proteases such as trypsin and papain. The enzymatic cleavage of BAPNA releases p-nitroaniline (pNA), a yellow-colored product that can be quantified spectrophotometrically at 405 nm. This reaction forms the basis of a common and straightforward assay to measure the activity of these enzymes.

Experimental Protocol: Trypsin Activity Assay using BAPNA

This protocol outlines a standard procedure for determining trypsin activity.



Materials:


- Trypsin solution (e.g., 1.25 mg/mL in water, pH 3.0, adjusted with HCl)
- $\text{N}\alpha$ -Benzoyl-L-arginine p-nitroanilide (BAPNA) stock solution (e.g., 6.0×10^{-2} M in DMSO)
- Assay Buffer: 100 mM Tris-HCl buffer, pH 8.2, containing 20 mM CaCl_2
- Stop Solution: 30% (v/v) acetic acid
- Spectrophotometer and cuvettes

Procedure:

- Prepare Working BAPNA Solution: Freshly dilute the BAPNA stock solution in the assay buffer. For example, dilute 200 μL of stock solution in 10 mL of buffer. Protect this solution from light.
- Set up Reaction Mixtures:
 - Blank: 500 μL of working BAPNA solution and 500 μL of assay buffer.
 - Control (Uninhibited): 100 μL of trypsin solution and 400 μL of assay buffer.

- Test (Inhibited, if applicable): 100 µL of trypsin solution, 100 µL of inhibitor solution, and 300 µL of assay buffer.
- Equilibration: Mix the microtubes and equilibrate to the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
- Initiate Reaction: To the control and test tubes, add 500 µL of the working BAPNA solution. Mix immediately by inversion and start a timer.
- Spectrophotometric Measurement: Transfer the contents to a cuvette. Measure the absorbance at 410 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 2-5 minutes) to determine the rate of p-nitroaniline formation.[\[2\]](#)
- Stop Reaction (for endpoint assays): After a defined incubation period (e.g., 10 minutes), add a stop solution like 30% acetic acid to terminate the enzymatic reaction.[\[3\]](#) Read the final absorbance at 410 nm.
- Calculate Activity: The rate of change in absorbance is proportional to the trypsin activity. The concentration of p-nitroaniline produced can be calculated using its molar extinction coefficient (8800 M⁻¹cm⁻¹ at 410 nm).[\[2\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. protocols.io [protocols.io]
- 3. A simple and specific determination of trypsin in human duodenal juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N α -Benzoyl-L-arginine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b556286#n-benzoyl-l-arginine-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com